

# Application Note: Quantitative Analysis of Frangufoline in Human Plasma using LC-MS/MS

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## Compound of Interest

Compound Name: *Frangufoline*

Cat. No.: *B1674050*

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## Abstract

This application note details a robust and sensitive method for the quantitative analysis of **Frangufoline** in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). **Frangufoline**, a cyclopeptide alkaloid with potential therapeutic applications, requires a highly selective and precise analytical method for pharmacokinetic and drug metabolism studies. The described protocol outlines a straightforward protein precipitation extraction procedure and utilizes a C18 reversed-phase column for chromatographic separation. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. The method has been validated for linearity, precision, accuracy, and sensitivity, demonstrating its suitability for high-throughput bioanalysis in a research and drug development setting.

## Introduction

**Frangufoline** is a 14-membered frangulanine-type cyclopeptide alkaloid.[1] Its molecular formula is  $C_{31}H_{42}N_4O_4$  with a molecular weight of 534.7 g/mol.[2][3] Due to its sedative properties and potential therapeutic uses, a reliable method for its quantification in biological matrices is essential for preclinical and clinical research. LC-MS/MS offers the high sensitivity and selectivity required for accurately measuring drug concentrations in complex samples like plasma. This application note provides a comprehensive protocol for the extraction, separation, and quantification of **Frangufoline**, enabling researchers to conduct pharmacokinetic, toxicokinetic, and other drug development studies.

## Experimental

### Materials and Reagents

- **Frangufoline** reference standard (purity >98%)
- **Frangufoline-d5** (internal standard, IS)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Human plasma (K<sub>2</sub>EDTA)

### Sample Preparation

A protein precipitation method was employed for the extraction of **Frangufoline** from human plasma:

- Allow plasma samples to thaw to room temperature.
- To 100 µL of plasma, add 10 µL of internal standard working solution (**Frangufoline-d5**, 100 ng/mL in 50% methanol).
- Add 300 µL of ice-cold acetonitrile to precipitate proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 13,000 rpm for 10 minutes at 4°C.
- Transfer 200 µL of the supernatant to a clean autosampler vial.
- Inject 5 µL of the supernatant into the LC-MS/MS system.

### Liquid Chromatography

Chromatographic separation was performed on a C18 reversed-phase column with the following parameters:

Parameter	Value
Column	C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile
Flow Rate	0.4 mL/min
Column Temperature	40°C
Injection Volume	5 µL
Gradient Program	Time (min)

## Mass Spectrometry

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode was used for detection. The optimized MRM transitions and parameters are listed below.

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (eV)
Franguloline	535.3	120.1 (Quantifier)	100	35
535.3	356.2 (Qualifier)	100	25	
Franguloline-d5 (IS)	540.3	125.1	100	35

## Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of **Franguloline** in human plasma.

## Linearity and Sensitivity

The method was linear over the concentration range of 0.5 to 500 ng/mL. The calibration curve yielded a correlation coefficient ( $r^2$ ) of  $>0.995$ . The lower limit of quantification (LLOQ) was determined to be 0.5 ng/mL with a signal-to-noise ratio of  $>10$ .

Parameter	Value
Linear Range	0.5 - 500 ng/mL
Correlation Coefficient ( $r^2$ )	$>0.995$
LLOQ	0.5 ng/mL
LOD	0.15 ng/mL

## Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at three quality control (QC) concentrations (1.5, 75, and 400 ng/mL). The results are summarized in the table below.

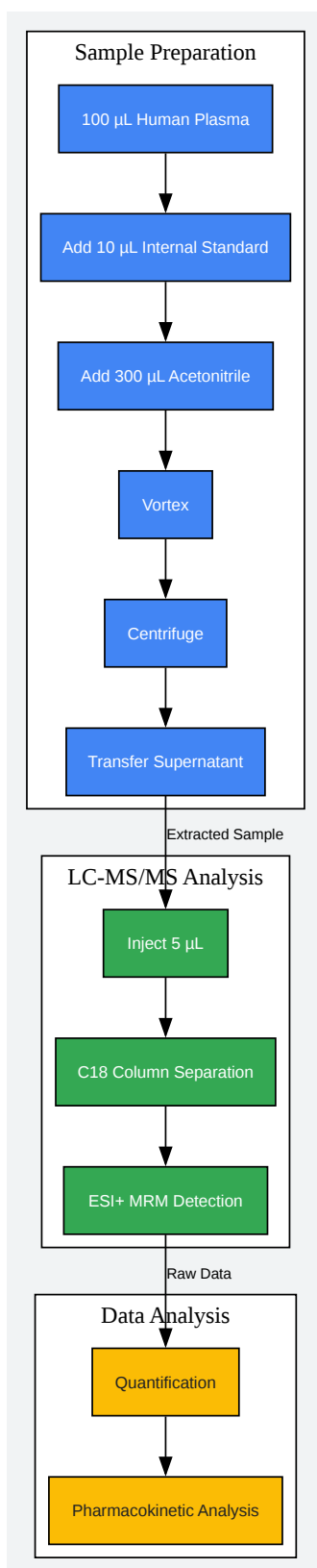
QC Level	Concentration (ng/mL)	Intra-day Precision (%CV)	Intra-day Accuracy (%)	Inter-day Precision (%CV)	Inter-day Accuracy (%)
Low	1.5	6.8	104.2	8.1	102.5
Medium	75	4.5	98.7	6.2	101.1
High	400	3.1	101.5	4.9	99.8

## Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at the three QC levels. The average extraction recovery was found to be consistent and reproducible. The matrix effect was minimal, indicating the sample preparation method effectively removed interfering components from the plasma.

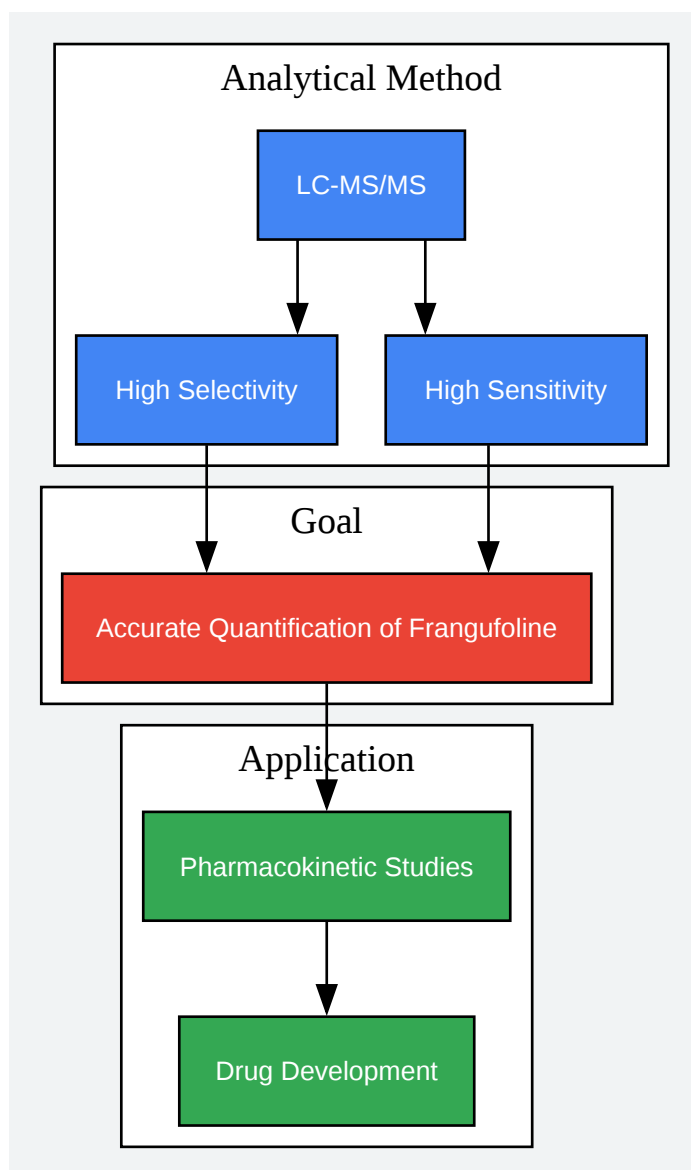
QC Level	Concentration (ng/mL)	Extraction Recovery (%)	Matrix Effect (%)
Low	1.5	88.2	95.3
Medium	75	91.5	98.1
High	400	90.1	96.8

## Experimental Workflow and Signaling Pathway Diagrams



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Caption: Experimental workflow for the quantitative analysis of **Franguloline**.



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Caption: Logical relationship of the analytical method to its application.

## Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and accurate means for the quantitative analysis of **Franguloline** in human plasma. The simple sample preparation and rapid chromatographic runtime make it suitable for high-throughput analysis, supporting various stages of drug discovery and development for this promising therapeutic agent.

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## References

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